Methanone, phenyl-2H-tetrazol-5-yl-

Tautomerism NMR spectroscopy Substituent effects

Methanone, phenyl-2H-tetrazol-5-yl- (also referred to as 5-benzoyl-2H-tetrazole or phenyl tetrazol-5-yl ketone) is a heterocyclic building block combining a benzoyl carbonyl with an unsubstituted 2H-tetrazole ring (molecular formula C₈H₆N₄O, exact mass 174.054 Da). The compound exists as an equilibrium mixture of 1H- and 2H-tautomers, with the electron-withdrawing benzoyl group shifting the equilibrium measurably toward the 2H-form relative to simpler 5-aryltetrazoles.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
Cat. No. B12355797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, phenyl-2H-tetrazol-5-yl-
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2NNNN2
InChIInChI=1S/C8H10N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5,8-12H
InChIKeyLIQALINCOLJVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanone, phenyl-2H-tetrazol-5-yl- (CAS 14506-41-3): Chemical Profile and Procurement-Relevant Identity


Methanone, phenyl-2H-tetrazol-5-yl- (also referred to as 5-benzoyl-2H-tetrazole or phenyl tetrazol-5-yl ketone) is a heterocyclic building block combining a benzoyl carbonyl with an unsubstituted 2H-tetrazole ring (molecular formula C₈H₆N₄O, exact mass 174.054 Da) [1]. The compound exists as an equilibrium mixture of 1H- and 2H-tautomers, with the electron-withdrawing benzoyl group shifting the equilibrium measurably toward the 2H-form relative to simpler 5-aryltetrazoles [2]. This tautomeric preference, together with the presence of an acidic N–H proton (comparable in pKa to carboxylic acids), a hydrogen-bond-acceptor-rich tetrazole core, and a reactive ketone handle, defines its distinct utility profile in synthetic and medicinal chemistry contexts.

Why 5-Phenyltetrazole or N-Methyl-5-Benzoyltetrazole Cannot Replace Methanone, phenyl-2H-tetrazol-5-yl- in Research and Industrial Workflows


Within the 5-substituted tetrazole family, seemingly minor structural modifications produce large changes in tautomeric ratio, N–H acidity, hydrogen-bonding capacity, and alkylation regioselectivity. Replacing the benzoyl carbonyl with a phenyl group (5-phenyltetrazole) eliminates the ketone handle required for downstream oxime, hydrazone, or photochemical transformations, while also shifting the 1H/2H tautomeric equilibrium [1]. Methylating the tetrazole N–H (1-methyl-5-benzoyltetrazole) removes the acidic proton, abolishing bioisosteric mimicry of carboxylic acids and altering solubility and coordination behaviour, but the unsubstituted parent itself suffers from poor regioselectivity upon direct N-alkylation, typically yielding mixtures of 1- and 2-alkyl isomers [2]. These differences mean that no single in-class analog can simultaneously deliver the NH-dependent bioisosterism, the ketone reactivity, and the tunable tautomeric profile that the unsubstituted benzoyltetrazole provides.

Head-to-Head Quantitative Evidence: Methanone, phenyl-2H-tetrazol-5-yl- vs. Closest Analogs


Tautomeric Equilibrium: Electron-Withdrawing Benzoyl Shifts 1H/2H Ratio vs. 5-Phenyltetrazole

For para-substituted 5-phenyltetrazoles, the annular tautomeric equilibrium log KT (KT = [1H]/[2H]) correlates linearly with Hammett σ values; the parent 5-phenyltetrazole (σp = 0) strongly favours the 1H-tautomer, whereas electron-withdrawing substituents displace the equilibrium toward the 2H-form. The benzoyl group (σp ≈ +0.43) therefore shifts the 1H/2H ratio measurably toward 2H compared with unsubstituted 5-phenyltetrazole, a difference confirmed by ¹³C NMR and dipole moment analysis [1]. The altered tautomer population directly affects hydrogen-bonding geometry, metal-coordination behaviour, and N-alkylation site preference.

Tautomerism NMR spectroscopy Substituent effects

N-Alkylation Regioselectivity: Unsubstituted Parent Gives Isomer Mixtures, Driving Demand for the NH Building Block in Selective Syntheses

Direct alkylation of 5-substituted 1H-tetrazolate anions almost invariably produces mixtures of 1-alkyl and 2-alkyl isomers in variable ratios. In the specific case of 5-benzoyltetrazole, conventional methylation via the anion route suffers from a regioselectivity problem, complicating purification and lowering the effective yield of the desired 1-methyl-5-benzoyltetrazole [1]. This inherent limitation of the unsubstituted parent is precisely why it serves as a benchmarking substrate for evaluating new regioselective N-functionalisation methods and why alternative direct routes to 1,5-disubstituted tetrazoles (bypassing the NH intermediate) have been patented [2].

Regioselective synthesis Tetrazole alkylation Process chemistry

Photochemical Reactivity: Triplet Excited State and Solvent-Dependent Hydrogen Atom Transfer Unique to the Tetrazolyl Ketone Scaffold

Nanosecond laser flash photolysis of phenyl (methyl-tetrazolyl) ketone—the direct N-methyl analog—revealed a triplet excited state (λmax = 390/570 nm) that evolves into a ketyl radical (λmax = 315/475 nm) in H-donor solvents on a sub-microsecond timescale (<0.02 μs in 2-propanol, ~0.06 μs in cyclohexane). The photochemical pathway is solvent-gated: a one-step H-atom transfer operates in non-polar media, while a two-step electron-then-proton transfer prevails in polar acetonitrile, generating a zwitterionic diradical (λmax = 460 nm, formed in 0.6 μs) that ultimately yields an atypical dimer [1]. By contrast, benzophenone undergoes simple H-atom abstraction without this heteroaromatic-mediated electron-transfer shunt. The unsubstituted benzoyltetrazole is expected to exhibit analogous photobehaviour but with additional acidity-driven pathways accessible via NH deprotonation, making it a mechanistically richer probe for photochemical studies.

Photochemistry Laser flash photolysis Hydrogen atom transfer

Hydrogen-Bond Donor/Acceptor Capacity and Bioisosteric Profile vs. 5-Phenyltetrazole and Benzophenone

5-Benzoyl-2H-tetrazole possesses 1 hydrogen-bond donor (the tetrazole N–H) and 4 hydrogen-bond acceptors (three tetrazole N atoms plus the carbonyl oxygen), with a topological polar surface area of 71.5 Ų and a computed XLogP3 of 1.1 . In contrast, 5-phenyltetrazole lacks the carbonyl oxygen (3 H-bond acceptors), while benzophenone lacks the tetrazole N–H (0 H-bond donors). The NH proton acidity of 5-substituted tetrazoles (pKa ≈ 4.5–4.9) closely matches that of carboxylic acids (pKa ≈ 4.2–4.4) [1], establishing the compound as a validated carboxylic acid bioisostere capable of maintaining anion-binding interactions at physiological pH while offering a distinct hydrogen-bonding geometry and lipophilicity profile.

Bioisosterism Drug design Physicochemical properties

Synthetic Route Efficiency: Direct Comparison of Yields via Lithiation, Oxidation-Methylation, and Modern Flow Routes

Three distinct synthetic strategies to access 1-methyl-5-benzoyltetrazole—the key precursor of the fungicide picarbutrazox—differ dramatically in efficiency, and the unsubstituted 5-benzoyltetrazole is the common intermediate in the oxidation-methylation route. The lithiation route (Can. J. Chem. 1971) delivers only 41% yield. The benzyl cyanide → 5-benzyltetrazole → CrO₃ oxidation to 5-benzoyltetrazole → CH₂N₂ methylation route achieves higher step yields but carries safety and toxicity burdens. Modern flow synthesis using MeN₃ and benzoyl cyanide achieves 82% crude yield (97.4% purity after recrystallisation) for the 1-methyl product directly, bypassing the NH intermediate [1]. The patent literature subsequently reports yields of 65–70.5% for acid chloride/isocyanide routes [2].

Process chemistry Flow synthesis Yield optimisation

Synthetic Versatility: Phenacylation Regiochemistry Distinguishes 5-Benzoyltetrazole from N-Protected Analogs

Treatment of 2-diazoacetophenone with potassium t-butoxide generates a dimer that can be independently synthesized by phenacylation of 5-benzoyltetrazole. This reaction yields both 5-benzoyl-2-phenacyltetrazole and 5-benzoyl-1-phenacyltetrazole, which are distinguished by their distinct reduction and cyclisation behaviour: the 1-phenacyl isomer reduces to di(2-hydroxy-2-phenylethyl)amine and cyclises upon treatment with ammonium acetate, whereas the 2-isomer does not [1]. This regiodivergent reactivity is a direct consequence of the free NH enabling alkylation at either N1 or N2, a property absent in N-methyl or N-protected analogs.

Heterocyclic chemistry Regioselective alkylation Diazo ketone chemistry

Procurement-Validated Application Scenarios for Methanone, phenyl-2H-tetrazol-5-yl-


Carboxylic Acid Bioisostere in Early-Stage Medicinal Chemistry

Programmes seeking to replace a carboxylic acid moiety while retaining anionic hydrogen-bonding capacity at physiological pH can employ 5-benzoyl-2H-tetrazole as a validated bioisostere. The tetrazole N–H acidity (class pKa ≈ 4.5–4.9) closely matches that of benzoic acid derivatives, and the additional ketone carbonyl provides an extra H-bond acceptor (4 total HBA vs. 2 in benzoic acid) and a synthetic handle for further elaboration [1]. The compound has been utilised in the preparation of erythrofuranosyl phosphonate and diadenosine monophosphate analogs, confirming compatibility with nucleoside/phosphonate chemistry [2].

Key Intermediate for Agrochemical Building Blocks (Picarbutrazox and Analogues)

5-Benzoyltetrazole is the immediate precursor to 1-methyl-5-benzoyltetrazole, which is the central intermediate of the commercial fungicide picarbutrazox (active against P. viticola, P. infestans, and Pythium spp.) [3]. Although modern flow routes can access the 1-methyl derivative directly, the NH building block remains essential for synthesising non-methyl N-substituted analogues during structure–activity relationship (SAR) campaigns, where the free NH enables divergent alkylation to both 1- and 2-substituted series [4].

Mechanistic Photochemical Probe for Solvent-Dependent Hydrogen Atom vs. Electron Transfer

The tetrazolyl ketone chromophore undergoes solvent-switchable photochemistry: a one-step H-atom transfer in non-polar media yields ketyl radicals (formation time <0.02 μs in 2-propanol), while a two-step electron-then-proton transfer in polar acetonitrile generates a zwitterionic diradical (formation time 0.6 μs, λmax = 460 nm) that dimerises to an atypical product [5]. This dual mechanism, not observed with benzophenone, makes the scaffold valuable for physical organic chemists studying fundamental electron-transfer processes and for designing environment-responsive photoinitiators.

Synthetic Divergence Node for 1,5- vs. 2,5-Disubstituted Tetrazole Libraries

Because the unsubstituted tetrazole N–H can be alkylated at either N1 or N2, 5-benzoyltetrazole serves as a single precursor to two distinct regioisomeric series. Phenacylation, for example, yields both 5-benzoyl-1-phenacyltetrazole (reducible to the corresponding amine; cyclises with NH₄OAc) and 5-benzoyl-2-phenacyltetrazole (chemically distinct) [4]. For medicinal chemistry groups building tetrazole-focused compound collections, procuring the NH parent rather than a pre-alkylated derivative maximises accessible chemical space per gram of starting material.

Quote Request

Request a Quote for Methanone, phenyl-2H-tetrazol-5-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.